molecular formula C20H26N2O3S B2940377 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide CAS No. 683765-26-6

4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide

Cat. No.: B2940377
CAS No.: 683765-26-6
M. Wt: 374.5
InChI Key: LRBVVGOIPHRQRY-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzamide core substituted with a butyl(methyl)sulfamoyl group and a 2,5-dimethylphenyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide typically involves the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of butylamine with methylsulfonyl chloride to form butyl(methyl)sulfamoyl chloride.

    Coupling with Benzamide: The sulfamoyl chloride intermediate is then reacted with 2,5-dimethylphenylamine to form the desired benzamide derivative.

The reaction conditions generally include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group yields sulfonic acid derivatives, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase and proteases.

    Biological Studies: The compound is used in studies related to its antimicrobial and anti-inflammatory properties.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide: is similar to other sulfonamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both butyl and methyl groups on the sulfamoyl moiety, along with the 2,5-dimethylphenyl group, contributes to its unique properties compared to other sulfonamide derivatives.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-6-13-22(4)26(24,25)18-11-9-17(10-12-18)20(23)21-19-14-15(2)7-8-16(19)3/h7-12,14H,5-6,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBVVGOIPHRQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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